2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Overview

Description

2-(4-Bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-substituted phenol group and a chloro-substituted phenyl group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:

Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce the bromo group at the 4-position, resulting in 4-bromo-2-methylphenol.

Phenol Etherification: The brominated phenol is then reacted with chloroacetic acid to form the phenoxyacetamide intermediate.

Amination: Finally, the intermediate is reacted with 3-chloro-4-methylphenylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for scale and efficiency. This could involve continuous flow reactors, improved catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Substituted phenols and amides.

Scientific Research Applications

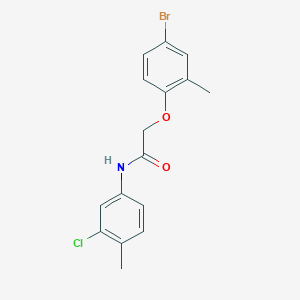

Structural Representation

The structural formula can be represented as follows:

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exhibit significant anticancer activity. The introduction of halogenated phenyl groups enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed efficacy against various cancer cell lines, suggesting a potential for development into therapeutic agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its effectiveness as a pesticide. Its structural features contribute to its ability to disrupt pest metabolism, leading to increased mortality rates among target species. Research published in Pest Management Science highlighted its potential as an environmentally friendly alternative to conventional pesticides .

Herbicide Development

Due to its selective action on certain plant species, this compound is being explored for use in herbicide formulations. Studies have shown that it can effectively control weed populations without harming crops, which is critical for sustainable agriculture .

Material Science

Polymer Chemistry

In material science, the compound has been investigated as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for the development of materials that can withstand extreme conditions, making them suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism by which 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo and chloro groups can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.

Comparison with Similar Compounds

2-(4-Bromo-3-methylphenoxy)acetic acid: Similar structure but different position of the methyl group.

2-(4-Chloro-2-methylphenoxy)acetamide: Similar structure but with a chloro group instead of bromo.

2-(4-Bromo-2-methylphenoxy)butyric acid: Similar core structure but with a longer carbon chain.

Uniqueness: The uniqueness of 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide lies in its specific combination of substituents, which can lead to distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic compound notable for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, particularly in the fields of agriculture and medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H15BrClNO2

- Molecular Weight : 364.66 g/mol

- CAS Number : Not explicitly provided in the search results, but related compounds have CAS numbers indicating structural similarities.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogens (bromine and chlorine) in the structure often enhances the antimicrobial efficacy by altering membrane permeability or inhibiting essential metabolic pathways.

2. Herbicidal Properties

This compound has been investigated for its herbicidal activity, particularly against various weed species. Preliminary studies suggest that it may act similarly to other known herbicides like mesotrione, which disrupts the photosynthetic processes in plants.

Case Study 1: Herbicidal Efficacy

A study comparing the efficacy of various herbicides, including this compound, demonstrated its potential for effective weed control in turfgrass management. The compound showed comparable results to established herbicides, indicating its viability as a new agricultural agent.

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of related compounds revealed that derivatives of acetamides often exhibit significant activity against gram-positive and gram-negative bacteria. The specific interactions of the bromine and chlorine substituents with bacterial cell membranes were hypothesized to be crucial for their effectiveness.

Data Table: Biological Activity Summary

Properties

IUPAC Name |

2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2/c1-10-3-5-13(8-14(10)18)19-16(20)9-21-15-6-4-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYAEMDDLAACKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361729 | |

| Record name | 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434303-68-1 | |

| Record name | 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.